2-乙基-5-甲基苯并咪唑

描述

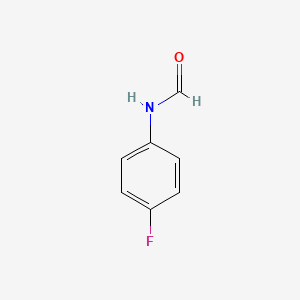

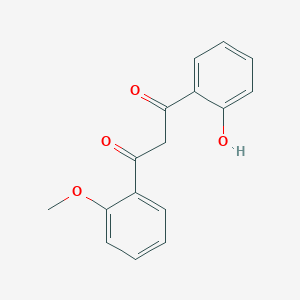

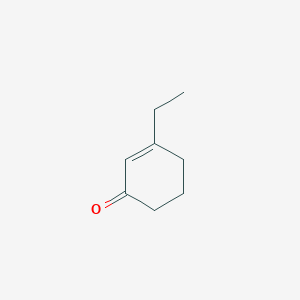

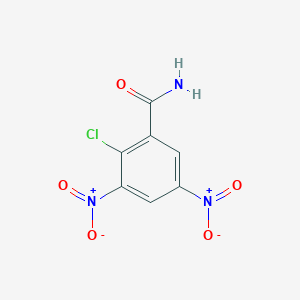

2-Ethyl-5-methylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position on the benzimidazole ring system. It is known for its inhibitory effect on heme synthesis in chicken erythrocytes and has been associated with the inhibition of influenza A or B virus multiplication, suggesting a potential role in antiviral research .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-Ethyl-5-methylbenzimidazole, they do offer insights into the synthesis of related benzimidazole derivatives. For instance, 2-Seleno-1-methylbenzimidazole can be synthesized from 1-methylbenzimidazole through a sequence of reactions involving BunLi, elemental selenium, and HCl(aq) . Similarly, 1-(pyridine-3-methyl)-2-ethylbenzimidazole is synthesized by reacting 2-ethylbenzimidazole with 3-chloromethylpyridine . These methods could potentially be adapted for the synthesis of 2-Ethyl-5-methylbenzimidazole by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. The papers do not provide specific details on the molecular structure of 2-Ethyl-5-methylbenzimidazole, but they do discuss the structural characterization of similar compounds. For example, the structure of a 2-seleno-1-methylbenzimidazole complex of mercury was elucidated using single crystal X-ray diffraction and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 2-Ethyl-5-methylbenzimidazole to understand its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is diverse. The papers describe various reactions involving benzimidazole compounds, such as the aerobic oxidation of 2-seleno-1-methylbenzimidazole to yield diselenides , and the reaction of 2-aminobenzimidazole with bifunctional carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones . These reactions highlight the potential for 2-Ethyl-5-methylbenzimidazole to undergo similar transformations, which could be explored for the development of new chemical entities with biological significance.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-5-methylbenzimidazole are not directly discussed in the provided papers. However, the properties of benzimidazole derivatives can be inferred from related compounds. For instance, the light absorption maxima of imidocyanine dyes with benzimidazole moieties were determined , which could provide insights into the spectroscopic properties of 2-Ethyl-5-methylbenzimidazole. Additionally, the antibacterial activity of benzimidazole derivatives suggests that 2-Ethyl-5-methylbenzimidazole may also possess similar properties, which could be investigated further in biological studies.

科学研究应用

抑制血红素合成

2-乙基-5-甲基苯并咪唑已被确认为一种有效的血红素合成抑制剂。Abbott和Dodson(1954年)的一项研究发现,这种化合物显著抑制了离体鸡红细胞中血红素的合成,表明可能与生物合成过程中的核酸相互作用(Abbott & Dodson, 1954)有关。

抗微生物活性

研究表明,2-乙基-5-甲基苯并咪唑衍生物具有相当的抗微生物活性。例如,Fahmy等人(2001年)合成了一系列2-甲基苯并咪唑化合物,显示出对革兰氏阳性、革兰氏阴性细菌和酵母的显著抗微生物作用(Fahmy et al., 2001)。

铁电性和反铁电性

苯并咪唑类化合物,包括2-乙基-5-甲基苯并咪唑衍生物,表现出铁电性和反铁电性。Horiuchi等人(2012年)证明,由于它们的两性特性,这些分子在电极性上是双稳态的,并且可以在电场下切换,使它们在铁电器件中有潜在的用途(Horiuchi et al., 2012)。

腐蚀抑制

已对2-乙基-5-甲基苯并咪唑衍生物进行了研究,以探讨它们作为腐蚀抑制剂的潜力。Obot和Obi-Egbedi(2010年)对苯并咪唑衍生物,包括2-甲基苯并咪唑,进行了理论研究,揭示了与其作为腐蚀抑制剂相关的性质,与实验数据一致(Obot & Obi-Egbedi, 2010)。

作为抗微生物剂的生物评价

在抗微生物剂的背景下,对苯并咪唑衍生物,包括2-乙基-5-甲基苯并咪唑,进行了进一步的研究。Shinde和Raskar(2019年)合成了各种苯并咪唑衍生物,并发现许多对革兰氏阳性和革兰氏阴性细菌表现出良好的抗微生物活性(Shinde & Raskar, 2019)。

作用机制

Target of Action

2-Ethyl-5-methylbenzimidazole, also known as 2-ethyl-6-methyl-1H-benzimidazole, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The primary targets of benzimidazole compounds are often enzymes or proteins involved in these biological processes . For instance, benzimidazoles have been found to interact with tubulin, a key protein involved in cell division .

Mode of Action

The mode of action of 2-Ethyl-5-methylbenzimidazole is likely similar to other benzimidazole compounds. Benzimidazoles are known to interfere with the function of their target proteins, leading to changes in cellular processes . For example, benzimidazoles can bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This interaction is thought to underlie the antiparasitic and anticancer effects of some benzimidazole compounds .

Biochemical Pathways

For instance, benzimidazoles are known to disrupt microtubule formation by binding to tubulin . This can affect a variety of cellular processes, including cell division and intracellular transport .

Pharmacokinetics

Benzimidazoles as a class are known for their good bioavailability and stability . These properties contribute to their effectiveness as therapeutic agents .

Result of Action

The result of 2-Ethyl-5-methylbenzimidazole’s action would depend on its specific targets and mode of action. If it acts similarly to other benzimidazoles, it could potentially disrupt cell division in target organisms or cells, leading to their death . This could underlie potential antimicrobial, antiparasitic, or anticancer effects .

Action Environment

The action of 2-Ethyl-5-methylbenzimidazole, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles have been found to act as corrosion inhibitors, protecting metals from damage in corrosive environments . This suggests that the compound’s action, efficacy, and stability could vary depending on the specific environmental conditions .

未来方向

Benzimidazole and its derivatives, including 2-Ethyl-5-methylbenzimidazole, have shown promising potential in the field of medicine, particularly in cancer therapeutics . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties . Future research may focus on the development of new benzimidazole derivatives and their applications in precision medicine .

属性

IUPAC Name |

2-ethyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWSZURISQHRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184495 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30411-81-5 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-5-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25H6FK48QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological effect of 2-ethyl-5-methylbenzimidazole?

A1: 2-Ethyl-5-methylbenzimidazole (EMB) demonstrates significant inhibitory effects on various biological processes. Notably, it effectively inhibits heme synthesis in chicken erythrocytes. [, ] This inhibition is attributed to EMB's interference with the incorporation of N15 from N15-glycine into heme during in vitro studies. [, ] Furthermore, EMB exhibits inhibitory activity against influenza A and B virus multiplication. [] This antiviral effect is thought to stem from EMB's potential disruption of nucleic acid biosynthesis, which plays a fundamental role in viral replication. []

Q2: How does the structure of 2-ethyl-5-methylbenzimidazole influence its inhibitory activity?

A2: Research reveals a strong structure-activity relationship for 2-ethyl-5-methylbenzimidazole and its derivatives. Studies comparing EMB with other benzimidazole derivatives, such as 2,5-dimethylbenzimidazole and benzimidazole itself, consistently show that EMB exhibits superior inhibitory effects on both heme synthesis [] and influenza virus multiplication. [] This suggests that the specific alkyl substitutions on the benzimidazole core, particularly the ethyl group at position 2 and methyl group at position 5, are crucial for its potent biological activity.

Q3: Does 2-ethyl-5-methylbenzimidazole affect embryonic development?

A3: Yes, EMB has been shown to be significantly lethal to developing chick embryos. [, ] This lethal effect is dose-dependent and primarily affects the initial stages of embryonic differentiation, leading to various malformations. [] While the exact metabolic pathways disrupted by EMB are not fully elucidated, research suggests that EMB might interfere with nucleic acid and/or nucleoprotein processes, which are essential for embryonic development. []

Q4: Does 2-ethyl-5-methylbenzimidazole impact sperm motility and fertilization?

A4: Interestingly, EMB demonstrates a reversible inhibitory effect on chicken sperm motility. [, ] While EMB can completely inhibit motility at specific concentrations, this effect can be reversed by removing the compound through washing. [] Importantly, the inhibition of motility does not negatively impact fructolysis (the breakdown of fructose for energy) or fertilizing capacity. [] In fact, EMB can even prolong the fertilizing capacity of chicken sperm, enabling storage for up to three days with retained fertility. [, ] This suggests that EMB's impact on sperm motility might involve metabolic pathways distinct from those involved in energy production or fertilization.

Q5: Beyond its antiviral and developmental effects, does 2-ethyl-5-methylbenzimidazole influence tumor development?

A5: Research indicates that EMB might play a role in inhibiting tumor formation, specifically in the liver. [] Studies show that feeding EMB concurrently with the carcinogen 3'-methyl-4-dimethylaminoazobenzene can entirely prevent liver tumor induction in animal models. [] This protective effect is observed even at low EMB concentrations (0.1% in the diet). [] The mechanism behind EMB's anti-tumor activity is not fully understood, but it might be linked to its ability to prevent the decrease in liver riboflavin caused by the carcinogen. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)